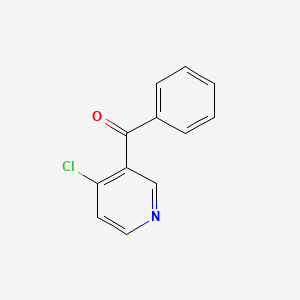
5-Hydrazinylnaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃S. It is a derivative of naphthalene, where a hydrazine group is attached to the naphthalene ring at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of a hydrazine group. One common method is:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Hydrazination: The resulting 2-naphthalenesulfonic acid is then reacted with hydrazine to introduce the hydrazine group at the 5-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various alkylated and acylated derivatives.
Applications De Recherche Scientifique
5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydrazine group, making it less reactive in redox reactions.
5-Aminonaphthalene-2-sulfonic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
2-Naphthalenesulfonic acid: Similar structure but without the hydrazine group, used primarily in dye synthesis.
Uniqueness
5-Hydrazinylnaphthalene-2-sulfonic acid is unique due to the presence of both hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
Propriétés
Numéro CAS |
103039-23-2 |
|---|---|
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-hydrazinylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15) |
Clé InChI |
ICGADVVJQOALQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


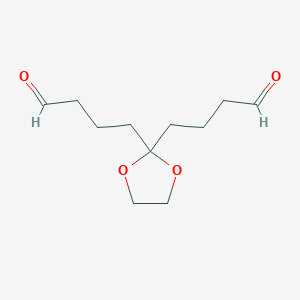

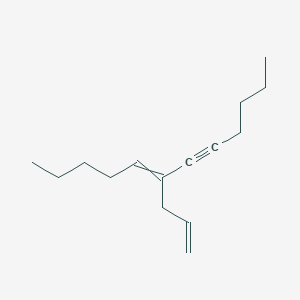
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
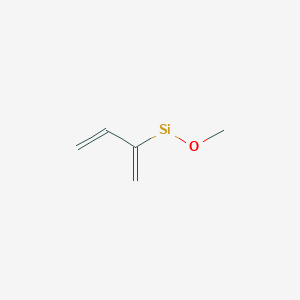
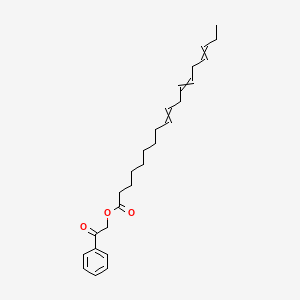
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
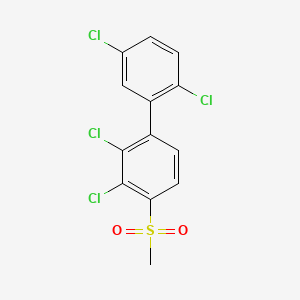
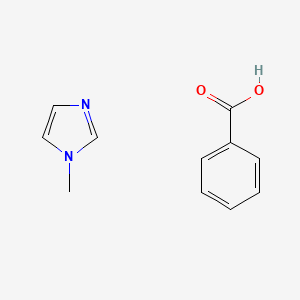

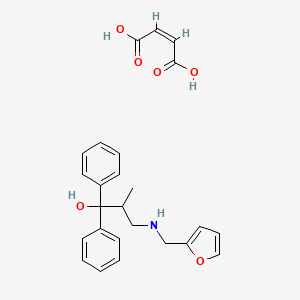
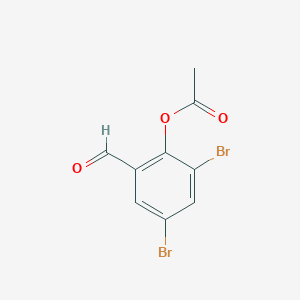
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
